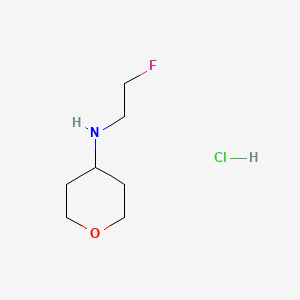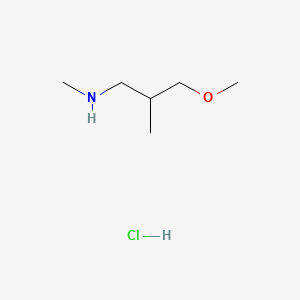
methyl(3S)-5-methyl-3-(methylamino)hexanoatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S)-5-methyl-3-(methylamino)hexanoate hydrochloride is an organic compound with a molecular formula of C9H20ClNO2. It is a derivative of hexanoic acid and is commonly used in various chemical and pharmaceutical applications. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-5-methyl-3-(methylamino)hexanoate hydrochloride typically involves the esterification of 5-methyl-3-(methylamino)hexanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or distillation to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of methyl (3S)-5-methyl-3-(methylamino)hexanoate hydrochloride is often carried out in large-scale reactors with automated control systems to ensure consistent quality and yield. The process involves the use of high-purity starting materials and stringent quality control measures to minimize impurities and ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Methyl (3S)-5-methyl-3-(methylamino)hexanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The ester group can be substituted with other functional groups such as amides or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like ammonia (NH3) or alcohols in the presence of acid or base catalysts are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of amides or alcohols.
科学的研究の応用
Methyl (3S)-5-methyl-3-(methylamino)hexanoate hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl (3S)-5-methyl-3-(methylamino)hexanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions.
類似化合物との比較
Similar Compounds
- Methyl (3S)-3-amino-5-methylhexanoate hydrochloride
- Methyl (3S)-3-hydroxy-5-methylhexanoate hydrochloride
- Methyl (3S)-3-oxo-5-methylhexanoate hydrochloride
Uniqueness
Methyl (3S)-5-methyl-3-(methylamino)hexanoate hydrochloride is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H20ClNO2 |
|---|---|
分子量 |
209.71 g/mol |
IUPAC名 |
methyl (3S)-5-methyl-3-(methylamino)hexanoate;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-7(2)5-8(10-3)6-9(11)12-4;/h7-8,10H,5-6H2,1-4H3;1H/t8-;/m0./s1 |
InChIキー |
CLOCIDYLEKHXJX-QRPNPIFTSA-N |
異性体SMILES |
CC(C)C[C@@H](CC(=O)OC)NC.Cl |
正規SMILES |
CC(C)CC(CC(=O)OC)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride](/img/structure/B13453250.png)
![Tert-butyl 3-[(2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate](/img/structure/B13453258.png)
![3-[3-(15-azido-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13453261.png)
![4-bromo-5-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13453267.png)
![Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13453273.png)

![tert-Butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13453299.png)
![Ethyl 2-amino-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetate](/img/structure/B13453307.png)
![1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol](/img/structure/B13453308.png)
![Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13453310.png)

![{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol](/img/structure/B13453333.png)

